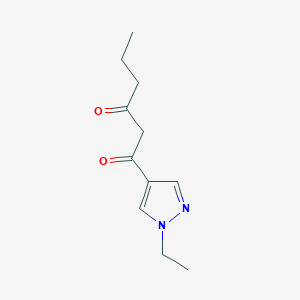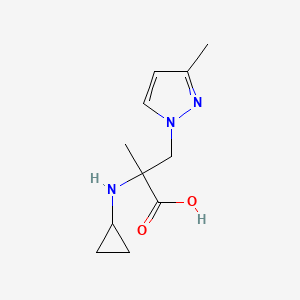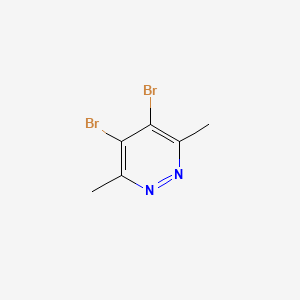
2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate is a complex organic compound that features a combination of aromatic rings, a nitrile group, and a sulfonyl fluoride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate larger production volumes while maintaining the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group under mild conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Sulfonamide or sulfonate ester derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or probes for studying biological pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyloxy and cyanonicotinoyl groups may also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfonate
- 2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfonamide
Uniqueness
2-(6-(Benzyloxy)-5-cyanonicotinoyl)-4-fluorophenyl sulfurofluoridate is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications where selective reactivity is required.
Eigenschaften
Molekularformel |
C20H12F2N2O5S |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
3-cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-phenylmethoxypyridine |
InChI |
InChI=1S/C20H12F2N2O5S/c21-16-6-7-18(29-30(22,26)27)17(9-16)19(25)15-8-14(10-23)20(24-11-15)28-12-13-4-2-1-3-5-13/h1-9,11H,12H2 |
InChI-Schlüssel |
MYABSGRWOWBSRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)C(=O)C3=C(C=CC(=C3)F)OS(=O)(=O)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Pyrazin-2-yl)amino]acetamide](/img/structure/B13473763.png)


![[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid](/img/structure/B13473783.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one](/img/structure/B13473805.png)

![(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B13473830.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B13473841.png)

![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)
